![molecular formula C20H22ClN3O5 B10901926 4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B10901926.png)
4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXYBENZYL 2-[(E)-3-(5-CHLORO-2-METHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of methoxybenzyl and chloromethoxyanilino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZYL 2-[(E)-3-(5-CHLORO-2-METHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method involves the use of boronic esters as intermediates, which can be selectively functionalized and deprotected under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of efficient and scalable methods, such as ultrasound-promoted reactions, can facilitate the rapid preparation and reaction of intermediates like 4-methoxybenzyl chloride . These methods are advantageous for their efficiency and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-METHOXYBENZYL 2-[(E)-3-(5-CHLORO-2-METHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-METHOXYBENZYL 2-[(E)-3-(5-CHLORO-2-METHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHOXYBENZYL 2-[(E)-3-(5-CHLORO-2-METHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are complex and may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-METHOXYBENZYL 2-[(E)-3-(5-CHLORO-2-METHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE include other methoxybenzyl derivatives and chloromethoxyanilino compounds. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness
The uniqueness of 4-METHOXYBENZYL 2-[(E)-3-(5-CHLORO-2-METHOXYANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22ClN3O5 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-[4-(5-chloro-2-methoxyanilino)-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C20H22ClN3O5/c1-13(10-19(25)22-17-11-15(21)6-9-18(17)28-3)23-24-20(26)29-12-14-4-7-16(27-2)8-5-14/h4-9,11H,10,12H2,1-3H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
RLDFVYBQVKVHJO-YDZHTSKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


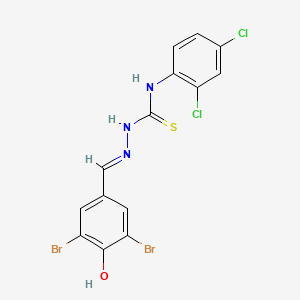
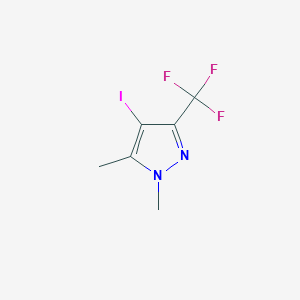
![3-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10901850.png)
![4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxy-6-iodophenyl benzoate](/img/structure/B10901853.png)
![(17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B10901855.png)
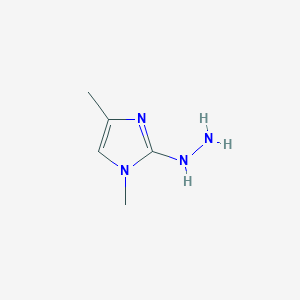
![N-(furan-2-ylmethyl)-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10901863.png)
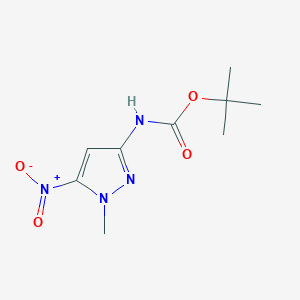
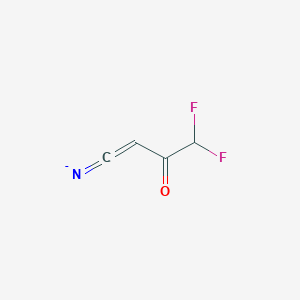
![3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10901916.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10901917.png)

![N-(2,4-dichlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10901924.png)
![2-chloro-3-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyrazine](/img/structure/B10901925.png)
